molecular formula C29H20S B12562366 Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl- CAS No. 144392-26-7

Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-

Cat. No.: B12562366
CAS No.: 144392-26-7
M. Wt: 400.5 g/mol
InChI Key: CBTGCKXLGWOVBI-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is a spiro compound that features a unique structure combining fluorene and thiopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction, which is widely used for constructing carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as chlorobenzene and o-dichlorobenzene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated processes may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology

In biology, this compound may be explored for its potential interactions with biological molecules. Its structural features could enable it to act as a probe or a ligand in various biochemical assays .

Medicine

In medicine, research may focus on the compound’s potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development .

Industry

In industry, Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- involves its interaction with specific molecular targets. These interactions can influence various pathways, depending on the context in which the compound is used. For example, in organic electronics, the compound’s electronic properties enable it to facilitate charge transport and improve device performance .

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but features a xanthene moiety instead of a thiopyran.

    Spiro[fluorene-9,9’-acridine]: Another similar compound, featuring an acridine moiety.

Uniqueness

Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is unique due to its combination of fluorene and thiopyran moieties. This unique structure imparts specific electronic and chemical properties that make it valuable for various applications, particularly in the field of organic electronics .

Properties

CAS No.

144392-26-7

Molecular Formula

C29H20S

Molecular Weight

400.5 g/mol

IUPAC Name

2',6'-diphenylspiro[fluorene-9,4'-thiopyran]

InChI

InChI=1S/C29H20S/c1-3-11-21(12-4-1)27-19-29(20-28(30-27)22-13-5-2-6-14-22)25-17-9-7-15-23(25)24-16-8-10-18-26(24)29/h1-20H

InChI Key

CBTGCKXLGWOVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C=C(S2)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C36

Origin of Product

United States

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